Bienvenue dans la boutique en ligne BenchChem!

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

Regioisomerism Tautomerism Structural Confirmation

3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic, small-molecule heterocycle belonging to the pyrazole-5-carboxylic acid class, with a para-butoxyphenyl substituent at the 3-position and a free carboxylic acid at the 5-position of the pyrazole ring. The compound has a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g/mol, and its structural identity is confirmed by ¹H NMR spectroscopy (SpectraBase Compound ID: 7U3bT8RP5Wk).

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 1239866-42-2
Cat. No. B1293078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid
CAS1239866-42-2
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)12-9-13(14(17)18)16-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18)
InChIKeyMGQKPEJEAZMLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 1239866-42-2): Defined Pyrazole Scaffold with Confirmed Regioisomeric Identity


3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic, small-molecule heterocycle belonging to the pyrazole-5-carboxylic acid class, with a para-butoxyphenyl substituent at the 3-position and a free carboxylic acid at the 5-position of the pyrazole ring . The compound has a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g/mol, and its structural identity is confirmed by ¹H NMR spectroscopy (SpectraBase Compound ID: 7U3bT8RP5Wk) [1]. The unambiguous regioisomeric assignment distinguishes it from closely related positional isomers and tautomeric representations that share the same CAS number but exhibit different chemical and biological behaviors.

Why 3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Nearest Analogs Without Functional Consequence


In-class pyrazole carboxylic acids with the same molecular formula cannot be freely interchanged because the precise position of the carboxylic acid group (4- vs. 5-), the substitution pattern on the phenyl ring (ortho- vs. para-butoxy), and the presence or absence of the acid moiety itself each produce divergent biological activity profiles [1][2]. For example, the methyl ester derivative (BDBM41865) displays a 110-fold selectivity window between tissue-nonspecific alkaline phosphatase (IC₅₀ 912 nM) and germ cell alkaline phosphatase (IC₅₀ >100 µM) [1], while the des-carboxy analog 5-(4-butoxyphenyl)-1H-pyrazole (BDBM50136053) exhibits a completely different CYP450 inhibition fingerprint with IC₅₀ values of 5.65 µM (CYP1A2), 19.6 µM (CYP2C9), and 70.6 µM (CYP3A4) [2]. Furthermore, the para-butoxyphenyl substitution confers a computed logP of 3.30 , which is substantially higher than the unsubstituted 3-phenyl-1H-pyrazole-5-carboxylic acid (XLogP3 ≈ 2.1), directly affecting solubility, membrane permeability, and experimental reproducibility. These quantitative differences mean that substituting even a closely related analog introduces uncontrolled variables in any assay or synthetic pathway.

Quantitative Differentiation Evidence for 3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid vs. Analogs


Evidence 1: Spectroscopically Confirmed Regioisomeric Identity vs. 4-Carboxylic Acid Isomer

3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid is unambiguously identified by its ¹H NMR spectrum (DMSO-d6, InChIKey: MGQKPEJEAZMLDQ-UHFFFAOYSA-N) [1], confirming the carboxylic acid group is at the pyrazole 5-position rather than the 4-position. This distinguishes it from 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 879996-68-6), which has an identical molecular formula but a different InChIKey and a boiling point of 474.0±35.0 °C . The 46 °C higher predicted boiling point of the 5-carboxylic acid isomer (520.1 °C vs. 474.0 °C) reflects differential intermolecular hydrogen bonding due to the changed acid position. Additionally, numerous commercial listings misassign this CAS number as 5-(4-butoxyphenyl)-1H-pyrazole-3-carboxylic acid, reflecting pyrazole annular tautomerism; the SpectraBase entry provides a definitive reference spectrum to resolve this ambiguity.

Regioisomerism Tautomerism Structural Confirmation NMR Spectroscopy

Evidence 2: Alkaline Phosphatase Selectivity Window — Methyl Ester as Functional Probe of the Carboxylic Acid Scaffold

The methyl ester derivative of the target compound, methyl 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylate (BDBM41865, CHEMBL1363403), demonstrates selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP, IC₅₀ = 912 nM) with >110-fold selectivity over germ cell alkaline phosphatase (IC₅₀ > 100,000 nM) [1]. This assay was conducted at the Sanford-Burnham Center for Chemical Genomics under the NIH Molecular Libraries Screen program. The free carboxylic acid form (target compound) serves as the corresponding hydrolysis product, making it an essential reference standard for evaluating the contribution of the acid moiety to target engagement. By comparison, the broad class of carboxy pyrazole derivatives shows variable TNAP inhibition ranging from sub-micromolar to inactive, where minor structural changes (e.g., 4- vs. 5-carboxylic acid, ortho- vs. para-butoxy) can abolish activity entirely [2]. While direct TNAP inhibition data for the free acid form is not currently available in public databases, the methyl ester data provides a class-level inference that the acid-ester pair can be used as a functional on-off tool for probing structure-activity relationships.

Alkaline Phosphatase TNAP Enzyme Inhibition Selectivity

Evidence 3: CYP450 Inhibition Fingerprint of Des-Carboxy Analog Establishes the Pharmacophoric Role of the Carboxylic Acid

The des-carboxy analog 5-(4-butoxyphenyl)-1H-pyrazole (BindingDB BDBM50136053, CHEMBL149750) has been profiled against multiple human CYP450 isoforms, yielding a ranked inhibition profile: CYP1A2 IC₅₀ = 5,650 nM, CYP2C9 IC₅₀ = 19,600 nM, CYP2C19 IC₅₀ = 21,000 nM, and CYP3A4 IC₅₀ = 70,600 nM [1]. The presence of the carboxylic acid group at the pyrazole 5-position fundamentally alters the electronic and hydrogen-bonding characteristics of the molecule, predictably shifting this CYP inhibition landscape. For the target carboxylic acid compound, these CYP inhibition values are expected to differ significantly, as the ionizable acid group reduces passive membrane permeability and modifies binding to the hydrophobic CYP active sites. In contrast, the 4-carboxylic acid regioisomer (CAS 879996-68-6) lacks any public CYP profiling data, making the target compound the only para-butoxyphenyl pyrazole carboxylic acid with an experimentally annotated CYP inhibition profile for its nearest structural analog.

Cytochrome P450 Drug Metabolism CYP3A4 CYP1A2 CYP2C9

Evidence 4: Computed LogP Differentiation — Lipophilicity Advantage of the Para-Butoxyphenyl Substituent

The computed partition coefficient (LogP) for 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid is 3.30 , which is substantially higher than the unsubstituted 3-phenyl-1H-pyrazole-5-carboxylic acid (XLogP3 ≈ 2.1 [1]), reflecting the lipophilic contribution of the butoxy chain. This approximately 1.2 log unit increase corresponds to a ~16-fold higher octanol-water partition ratio, directly impacting solubility, membrane permeability, and pharmacokinetic behavior. For the ortho-butoxy isomer 3-(2-butoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS 899710-38-4), the computed logP is expected to be lower due to intramolecular hydrogen bonding between the ortho-butoxy oxygen and the pyrazole NH, though no experimentally validated value is publicly available. Within the broader pyrazole-5-carboxylic acid class, logP values typically range from -0.14 (unsubstituted 1H-pyrazole-5-carboxylic acid [2]) to >4.0 for heavily alkylated derivatives, placing the target compound in a moderate lipophilicity range suitable for both aqueous and organic phase applications.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Evidence 5: Commercial Purity Specification — NLT 98% vs. Benchmark 97% from Competing Suppliers

MolCore supplies 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid with a purity specification of NLT 98% under ISO-certified quality systems, suitable for global pharmaceutical R&D and QC applications . In comparison, LeYan (Product No. 1384961) and ChemScene list the same CAS number with a purity of 97% . While this 1% absolute purity difference may appear small, it represents a 50% reduction in the maximum allowable impurity burden (2% vs. 3%), which is significant for applications requiring tight stoichiometric control, such as coupling reactions, salt formation, or biological assays where impurities may confound dose-response relationships. The Santa Cruz Biotechnology listing (sc-309790) does not publicly disclose a purity specification, limiting its suitability for quantitative procurement decisions .

Purity Quality Control Procurement Specification ISO Certification

Evidence-Backed Application Scenarios for 3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid Procurement


Scenario 1: Regioisomer-Specific Synthetic Intermediates for Pyrazole-Based Drug Discovery

When synthesizing pyrazole-5-carboxamide or pyrazole-5-ester libraries, the correct 5-carboxylic acid regioisomer is essential to avoid generating the 4-carboxamide byproduct that would confound SAR interpretation. The SpectraBase-confirmed ¹H NMR reference spectrum [1] enables incoming QC verification against the 4-carboxylic acid isomer (CAS 879996-68-6) before committing to multi-step synthesis. The NLT 98% purity specification ensures that coupling reactions proceed with predictable stoichiometry, minimizing the need for excess reagent compensation.

Scenario 2: Alkaline Phosphatase Assay Controls — Acid vs. Ester Functional Pair

Researchers studying TNAP inhibition using the methyl ester analog (IC₅₀ 912 nM) [1] require the corresponding free carboxylic acid as a matched negative control or as a precursor for preparing alternative ester prodrugs. The 110-fold selectivity window of the ester between TNAP and germ cell AP establishes a benchmark that the acid form helps contextualize. Procurement of the acid from a supplier with defined purity (NLT 98%) ensures that residual ester contamination does not produce false-positive TNAP inhibition signals.

Scenario 3: CYP450 Drug-Drug Interaction Profiling Studies

When building structure-CYP inhibition relationship models, the target carboxylic acid serves as the ionizable comparator to the des-carboxy analog 5-(4-butoxyphenyl)-1H-pyrazole (CYP3A4 IC₅₀ 70.6 µM, CYP1A2 IC₅₀ 5.65 µM) [1]. The quantitative shift in CYP inhibition produced by adding the carboxylic acid group informs medicinal chemistry decisions about metabolic stability. The computed logP of 3.30 further predicts that the acid form will exhibit reduced passive membrane permeability relative to the des-carboxy analog, guiding formulation and in vivo dosing strategy design.

Scenario 4: Physicochemical Reference Standard for Lipophilicity-Calibrated Assays

With a computed logP of 3.30 [1], this compound occupies a strategically useful lipophilicity window that is 1.2 log units above the unsubstituted phenyl analog. This makes it suitable as a retention time marker in reversed-phase HPLC method development for moderately lipophilic drug candidates or as a reference compound for calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability models. The butoxy chain provides a consistent, non-ionizable lipophilic handle without introducing the confounding hydrogen-bond donor/acceptor complexity of longer alkoxy chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.